![molecular formula C19H19ClFNO2 B3015692 [4-(3-chloro-4-methoxyphenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-fluorophenyl)methanone CAS No. 861211-38-3](/img/structure/B3015692.png)
[4-(3-chloro-4-methoxyphenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-fluorophenyl)methanone
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Description
[4-(3-chloro-4-methoxyphenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-fluorophenyl)methanone is a useful research compound. Its molecular formula is C19H19ClFNO2 and its molecular weight is 347.81. The purity is usually 95%.
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Scientific Research Applications
Imaging Agent in Parkinson's Disease
A study focused on the synthesis of [11C]HG-10-102-01, a compound structurally related to 4-(3-chloro-4-methoxyphenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone. This compound has potential as a PET imaging agent for the LRRK2 enzyme in Parkinson's disease, demonstrating the importance of such compounds in neurodegenerative disease research (Wang, Gao, Xu, & Zheng, 2017).
Crystal Structure Analysis
The crystal and molecular structure analysis of compounds structurally similar to 4-(3-chloro-4-methoxyphenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone has been conducted. Such studies are crucial in understanding the physical characteristics and potential interactions of these compounds, which can have implications in their application in material science and drug design (Lakshminarayana et al., 2009).
Antifungal Activity
Compounds structurally related to 4-(3-chloro-4-methoxyphenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone have shown promising antifungal activity. This demonstrates the potential of these compounds in developing new antifungal agents, which is a significant area of research due to the increasing resistance of fungi to existing drugs (Lv et al., 2013).
Supramolecular Architectures
Research into compounds related to 4-(3-chloro-4-methoxyphenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone has explored their role in crystal packing and supramolecular architectures. Such studies contribute to the understanding of non-covalent interactions, which are essential in the design of molecular materials and pharmaceuticals (Sharma, Mohan, Gangwar, & Chopra, 2019).
properties
IUPAC Name |
[4-(3-chloro-4-methoxyphenyl)-1-methylpyrrolidin-3-yl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO2/c1-22-10-15(13-5-8-18(24-2)17(20)9-13)16(11-22)19(23)12-3-6-14(21)7-4-12/h3-9,15-16H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKAIZJKINJBJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)C(=O)C2=CC=C(C=C2)F)C3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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